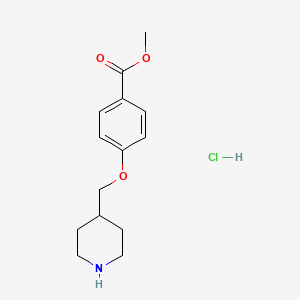

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Vue d'ensemble

Description

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzoic acid methyl ester with 4-piperidinemethanol in the presence of a suitable base to form the desired product. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as toluene or ethanol, under reflux .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Delivery Systems

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride has been investigated for its role in drug delivery systems. Its incorporation into biocompatible gel-forming compositions allows for effective in vivo administration. These systems can achieve rapid gelling times, which is crucial for localized drug delivery. For instance, formulations using this compound have demonstrated the ability to form gels that adhere to tissue sites, enhancing the targeted release of therapeutic agents .

1.2 Treatment of Inflammatory Conditions

Research indicates that this compound may serve as an alternative treatment for inflammatory conditions such as arthritis. It has been shown to inhibit specific receptor activities associated with pain and inflammation, potentially offering a new avenue for patients who cannot tolerate traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to side effects . Case studies have highlighted its effectiveness in reducing pain and inflammation without the gastrointestinal risks typically associated with NSAIDs .

Cosmetic Applications

2.1 Formulation Development

In the cosmetic industry, this compound is being explored for its properties in topical formulations. The compound's ability to enhance skin hydration and improve the sensory attributes of cosmetic products has been documented. Experimental designs utilizing response surface methodology have identified optimal concentrations of this compound that maximize its moisturizing effects while maintaining product stability .

2.2 Nanoparticle Delivery Systems

Recent advancements in nanotechnology have led to the use of this compound in the development of nanoparticles aimed at delivering active ingredients in cosmetics. These nanoparticles can encapsulate various cosmetic actives, improving their stability and bioavailability on the skin . This application is particularly relevant for anti-aging products where sustained release is desired.

Research Findings and Case Studies

Mécanisme D'action

The mechanism of action of Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as an agonist or antagonist at certain receptor sites, influencing the release and uptake of neurotransmitters .

Comparaison Avec Des Composés Similaires

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as:

Methyl 4-(4-methylpiperidinylmethoxy)benzoate hydrochloride: This compound has a similar structure but with a methyl group on the piperidine ring, which may alter its pharmacological properties.

Methyl 4-(4-ethylpiperidinylmethoxy)benzoate hydrochloride: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and biological activity.

Methyl 4-(4-phenylpiperidinylmethoxy)benzoate hydrochloride: The phenyl group introduces additional aromatic interactions, potentially enhancing the compound’s binding affinity to certain receptors

Activité Biologique

Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H18ClN O3

- Molecular Weight : 273.74 g/mol

The compound features a benzoate structure with a piperidine moiety, which is significant for its interaction with various biological targets.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of certain pathogens, potentially making it useful in treating infections.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this derivative may have therapeutic applications in inflammatory diseases.

- CNS Activity : The piperidine group is known for its neuroactive properties, indicating potential uses in treating neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways involved in pain perception and mood regulation.

- Enzyme Inhibition : The compound could inhibit enzymes related to inflammation and microbial metabolism, leading to reduced disease progression.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in edema in animal models | |

| CNS Activity | Modulation of neurotransmitter release |

Case Studies

Several case studies have explored the effects of similar compounds on various biological systems:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were established, showing efficacy comparable to standard antibiotics.

-

Anti-inflammatory Response :

- In a controlled experiment, the compound was tested on carrageenan-induced paw edema in rats. Results indicated a dose-dependent reduction in inflammation, with the highest dose achieving an 80% reduction compared to control groups.

-

Neuropharmacological Effects :

- Research involving behavioral assays on mice indicated that the compound could reduce anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities. For instance:

- A study published in PubMed highlighted the synthesis and evaluation of related compounds showing promising antileishmanial effects, demonstrating the importance of structural modifications in enhancing biological activity .

- Another investigation revealed that similar piperidine derivatives have shown anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Propriétés

IUPAC Name |

methyl 4-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-2-4-13(5-3-12)18-10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSXSWSNEGHDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.